N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
Description
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a pentyl chain at position 1 and a 4-bromophenyl carboxamide group at position 2. The pentyl chain and bromophenyl substituents are critical for modulating lipophilicity, bioavailability, and receptor interactions.
Properties
CAS No. |
300716-31-8 |
|---|---|
Molecular Formula |
C21H21BrN2O3 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-2-3-6-13-24-17-8-5-4-7-16(17)19(25)18(21(24)27)20(26)23-15-11-9-14(22)10-12-15/h4-5,7-12,25H,2-3,6,13H2,1H3,(H,23,26) |
InChI Key |
YLZXADCDQSOLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carboxamide groups . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl groups can produce quinoline alcohols or amines .
Scientific Research Applications
Structural Information
- Molecular Formula : C21H21BrN2O3
- SMILES : CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O
- InChI : InChI=1S/C21H21BrN2O3/c1-2-3-6-13-24-17-8-5-4-7-16(17)19(25)18(21(24)27)20(26)23-15-11-9-14(22)10-12-15/h4-5,7-12,25H,2-3,6,13H2,1H3,(H,23,26)
Biological Activities
Research indicates that derivatives of 4-hydroxyquinoline compounds exhibit a wide range of biological properties. The specific applications of N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide include:
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antibacterial and antiviral properties. For instance, research on similar compounds has demonstrated moderate antibacterial activity against various strains, suggesting potential for development into new antibacterial agents .
Antiviral Properties
The compound has been evaluated for its anti-HIV activities. In one study, derivatives related to this compound were tested for their ability to inhibit HIV replication and integrase activity. While some showed promise in blocking the integrase process, further optimization is necessary to enhance efficacy .
Anticancer Potential
Quinoline derivatives are also explored for anticancer applications. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines like MCF-7 and Panc-1 through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways .
Antiviral Evaluation
A study focused on synthesizing new compounds based on the 4-hydroxyquinoline scaffold found that certain derivatives exhibited inhibitory effects on HIV replication in vitro. The most active compounds were characterized by their ability to interfere with the integrase enzyme crucial for viral replication .
Antibacterial Testing
In another investigation, a series of 4-hydroxyquinoline derivatives were assessed for their minimum inhibitory concentration (MIC) against bacterial strains associated with opportunistic infections in immunocompromised patients. Results indicated varying degrees of antibacterial activity, emphasizing the potential of these compounds as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For instance, it may bind to bacterial enzymes, disrupting their function and leading to cell death . In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Halogenated aryl groups (e.g., bromo, fluoro) are associated with increased metabolic stability and target affinity . The pentyl chain at position 1 likely enhances lipophilicity compared to shorter alkyl chains (e.g., allyl, butyl), which could influence pharmacokinetics and tissue penetration .
This suggests that methoxy groups at positions 6 and 7 may synergize with the carboxamide moiety to enhance activity. Bromophenyl-substituted compounds (e.g., ) are understudied in pain models but show structural parallels to halogenated inhibitors of enzymes like monoacylglycerol lipase (MGL), where bromine confers potent inhibition (IC₅₀ ~4–5 μM) .
Synthetic Methodologies :
- Microwave-assisted amidation (e.g., in ) is a viable route for synthesizing carboxamide derivatives like the target compound. This method offers high yields (>78%) and rapid reaction times (<2 hours) under solvent-free or DMF conditions .
- Column chromatography (silica gel) remains the standard purification technique for such analogs .
Biological Activity
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN2O3 |
| Molecular Weight | 404.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the quinoline family, including derivatives like this compound, exhibit antimicrobial properties . For instance, studies have shown that related compounds demonstrate significant activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 mg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of the quinoline scaffold can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and apoptosis . For example, a related compound showed IC50 values of approximately 20 nM against various cancer cell lines, indicating potent cytotoxic effects .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound is believed to inhibit bacterial DNA gyrase B, a critical enzyme for bacterial DNA replication. This inhibition is crucial for its antibacterial efficacy against resistant strains .
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways through ROS generation and subsequent activation of caspases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives:
- Study on Antibacterial Activity : A study evaluated various quinolone derivatives for their ability to inhibit bacterial growth. The results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial potency against MRSA and other pathogens .
- Anticancer Evaluation : Another research effort synthesized a series of quinoline derivatives and tested them against multiple cancer cell lines. The findings revealed that some compounds exhibited IC50 values as low as 0.69 µM against MCF-7 cells, showcasing their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
